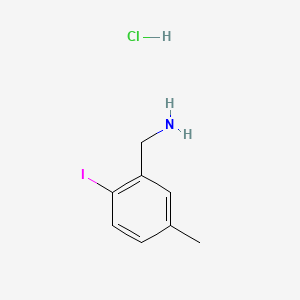

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride

Beschreibung

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride is a halogenated aromatic amine derivative with the molecular formula C₈H₁₀ClIN (corrected based on nomenclature; likely contains a typographical error). It has a molecular weight of 231.66 g/mol and is cataloged under multiple identifiers (e.g., EN300-39677567, EN300-39923982) . Structurally, it features a methanamine group (-CH₂NH₂) attached to a 2-iodo-5-methylphenyl ring. This compound is utilized in pharmaceutical and material science research as a building block for complex molecules .

Eigenschaften

Molekularformel |

C8H11ClIN |

|---|---|

Molekulargewicht |

283.54 g/mol |

IUPAC-Name |

(2-iodo-5-methylphenyl)methanamine;hydrochloride |

InChI |

InChI=1S/C8H10IN.ClH/c1-6-2-3-8(9)7(4-6)5-10;/h2-4H,5,10H2,1H3;1H |

InChI-Schlüssel |

PAAWSCPPNHEYNG-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)I)CN.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with 2-iodo-5-methylbenzaldehyde.

Reductive Amination: The aldehyde group is converted to an amine group through reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.

Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of 1-(2-Iodo-5-methylphenyl)methanamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles under suitable conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary or tertiary amines.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced with a different substituent.

Wissenschaftliche Forschungsanwendungen

1-(2-Iodo-5-methylphenyl)methanamine hydrochloride has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2-Iodo-5-methylphenyl)methanamine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The iodine atom and amine group play crucial roles in its reactivity and interaction with molecular targets.

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Key Observations :

- Halogen Effects : The iodine substituent in the target compound increases molecular weight and polarizability compared to fluorine-containing analogs (e.g., ). Iodine’s larger atomic radius may enhance steric hindrance and influence binding affinity in biological systems .

- Electron-Donating/Accepting Groups : The methyl group in the target compound is electron-donating, contrasting with electron-withdrawing groups like trifluoromethyl () or methoxy (). This difference impacts electronic distribution and reactivity .

- Log P Trends : The target compound’s predicted Log P (~2.1) suggests moderate lipophilicity, higher than fluorinated analogs due to iodine’s hydrophobic nature but lower than naphthyl-containing compounds () .

Stability and Reactivity

Key Observations :

- Light Sensitivity : The target compound shares light sensitivity with and , necessitating storage in amber glass under inert conditions .

- Thermal Decomposition : All compounds release hazardous gases (e.g., HCl) upon decomposition, but the target compound may additionally produce iodine vapors (I₂) .

- Reactivity : The iodine substituent may participate in Ullmann or Suzuki coupling reactions, distinguishing it from fluorine-containing analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.